![molecular formula C14H17N3O4 B8814479 4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-YL]phenyl}morpholin-3-one CAS No. 1265682-11-8](/img/structure/B8814479.png)
4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-YL]phenyl}morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride . It has a molecular weight of 327.77 and is used as an intermediate in the synthesis of Rivaroxaban , a novel antithrombotic agent .
Synthesis Analysis
The synthesis of this compound involves a novel key intermediate, 4-{4-[(5S)-(Aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate . The process to prepare this novel intermediate and the method of preparing Rivaroxaban using this novel intermediate have been described in a patent .Molecular Structure Analysis
The linear formula of this compound is C14H18ClN3O4 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and is stored sealed in dry conditions at room temperature . It has a melting point of >276°C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound is a key intermediate in the synthesis of Rivaroxaban , a novel antithrombotic agent . The processes for its preparation are described as simple, eco-friendly, cost-effective, reproducible, robust, and well amenable on an industrial scale . This suggests potential for continued use and development in the synthesis of Rivaroxaban and possibly other pharmaceuticals.
Eigenschaften
CAS-Nummer |
1265682-11-8 |
|---|---|
Molekularformel |
C14H17N3O4 |
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
4-[4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one |
InChI |
InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2 |
InChI-Schlüssel |
DEXXSYVEWAYIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


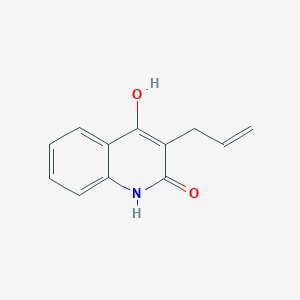
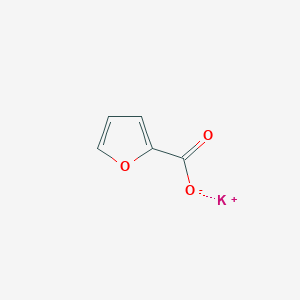

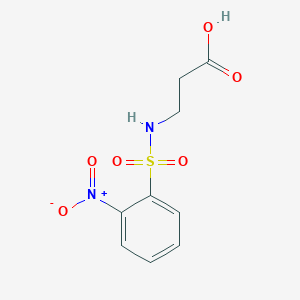



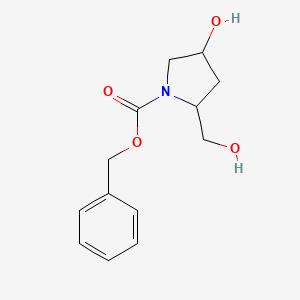



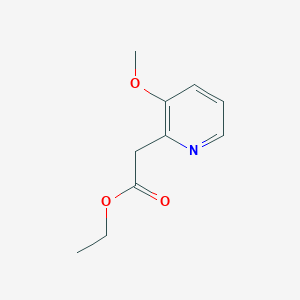
![4-Chloro-2-methoxybenzo[d]thiazole](/img/structure/B8814497.png)